Enzymatic Enantioselectivity: RiDD Prefers (S)-1,2-Propanediol Over (R)-1,2-Propanediol
The diol dehydratase RiDD from Roseburia inulinivorans exhibits a clear preference for the (S)-enantiomer over the (R)-enantiomer of 1,2-propanediol [1]. This enantioselectivity is a key differentiator, as the (R)-enantiomer is a less favorable substrate.
| Evidence Dimension | Enantioselectivity of diol dehydratase |
|---|---|
| Target Compound Data | Observed preference for (S)-1,2-propanediol |
| Comparator Or Baseline | (R)-1,2-propanediol |
| Quantified Difference | Qualitative preference (S > R) |
| Conditions | In vitro enzyme assay with RiDD from Roseburia inulinivorans |
Why This Matters
This selectivity directly impacts the efficiency of biocatalytic processes; using the preferred (S)-enantiomer can maximize conversion rates and product yields.
- [1] LaMattina, J.W., Keul, N.D., Reitzer, P., Kapoor, S., Galzerani, F., Koch, D.J., Gouvea, I.E., Lanzilotta, W.N. 1,2-Propanediol Dehydration in Roseburia inulinivorans: Structural Basis for Substrate and Enantiomer Selectivity. J. Biol. Chem. 2016, 291, 15515-15526. View Source
